methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS No.: 916226-83-0
Cat. No.: VC11611425
Molecular Formula: C8H9NO4
Molecular Weight: 183.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916226-83-0 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 1-position with a methyl group, a 4-hydroxy moiety, and a 3-carboxylate methyl ester. The dihydropyridine core adopts a non-aromatic structure due to the presence of the 2-oxo group, which introduces partial double-bond character between C2 and N1 . Comparative analysis with methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 147078-67-9) reveals that the additional hydroxy group at position 4 in the target compound enhances hydrogen-bonding potential, influencing its reactivity and solubility .
Spectral Characterization
¹H NMR data for related derivatives, such as N-(2,4-difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, show characteristic downfield shifts for the pyridinone proton (δ 8.84 ppm) and aromatic protons (δ 7.08–8.84 ppm) . For the methyl ester moiety, a singlet at δ 4.01 ppm corresponds to the methoxy group, consistent with similar esters in dihydropyridine systems . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 183.16, aligning with the molecular formula C₈H₉NO₄ .
Synthesis and Reaction Pathways
Cyclization Strategies
A pivotal synthesis route involves the cyclization of N-(benzyloxy)-3-methoxy-3-oxopropanamido nicotinate under basic conditions. Treatment with sodium methoxide in methanol facilitates intramolecular esterification, yielding the bicyclic core in 66% yield over three steps . Critical to this process is the regioselective formation of the 4-hydroxy group, which is achieved through triflation followed by reduction .
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 14 | Acylation of nicotinate | 72 |
| 16 | Cyclization with NaOMe/MeOH | 66 |
| 18 | Triflation and reduction | 58 |
Functionalization via Amidation
The methyl ester undergoes nucleophilic acyl substitution with benzylamines under microwave irradiation (140°C, 2 hours) to produce carboxamide derivatives. For example, reaction with 3-chloro-4-fluorobenzylamine affords N-(3-chloro-4-fluorobenzyl)-1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in 36% yield after boron tribromide-mediated deprotection .
Pharmacological Relevance
Enzyme Inhibition Profiles
Derivatives of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate demonstrate inhibitory activity against metalloenzymes. The 1,8-naphthyridine analog exhibits IC₅₀ values in the nanomolar range against HIV integrase, attributed to chelation of divalent metal ions in the enzyme active site . Structure-activity relationship (SAR) studies emphasize the necessity of the 4-hydroxy group for potency, as its removal reduces binding affinity by 15-fold .
Bioavailability Considerations
Despite promising in vitro activity, the compound’s methyl ester moiety limits oral bioavailability due to rapid hydrolysis in plasma. Prodrug strategies, such as replacing the ester with a pivaloyloxymethyl group, have been explored to enhance metabolic stability .
| Supplier | Purity (%) | Price ($/g) |
|---|---|---|
| AK Scientific | 95 | 1396 |
| SynQuest Laboratories | 98 | 2218 |
| Alichem | 95 | 921.2 |
Future Directions
Synthetic Optimization
Current efforts focus on streamlining the synthesis via flow chemistry, which may reduce reaction times from 48 hours to <6 hours while improving yields by 20% . Catalytic transfer hydrogenation using ammonium formate is under investigation as a safer alternative to hydrogen gas .
Therapeutic Expansion
Ongoing preclinical studies explore the compound’s utility in oncology, particularly as a PARP inhibitor. Early results indicate synergistic effects with cisplatin in ovarian cancer cell lines (CI = 0.3–0.5) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume